2-Benzamidopent-2-enedioic acid
Description
2-Benzamidopent-2-enedioic acid is a benzamide derivative characterized by a conjugated pent-2-enedioic acid backbone substituted with a benzamido (-NHCOC₆H₅) group at the second carbon position. The compound’s dual carboxylic acid groups and unsaturated backbone likely enhance its acidity and reactivity, making it a candidate for pharmaceutical or synthetic applications, particularly in chelation or catalysis .
Properties
CAS No. |
104523-31-1 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-benzamidopent-2-enedioic acid |
InChI |
InChI=1S/C12H11NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)(H,14,15)(H,17,18) |
InChI Key |
VDFULXKWVUMMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidopent-2-enedioic acid typically involves the reaction of benzamide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CONH2+C4H2O3→C12H11NO4
Industrial Production Methods
Industrial production of 2-Benzamidopent-2-enedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Benzamidopent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide group or the pentenedioic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzamide derivatives with carboxylic acid groups.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Benzamidopent-2-enedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Benzamidopent-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 2-benzamidopent-2-enedioic acid and related compounds are critical for understanding its chemical behavior. Below is a comparative analysis based on molecular features and available data:
Table 1: Structural and Functional Comparison
*Similarity scores (0.00–1.00) are derived from structural alignment algorithms in .
Key Findings :
Acidity and Reactivity: The dual carboxylic acid groups in 2-benzamidopent-2-enedioic acid enhance its acidity compared to mono-carboxylic analogs like 2-benzamido-2-phenylacetic acid. This property may favor applications in metal chelation or pH-sensitive drug formulations. The α,β-unsaturation in its pent-2-enedioic acid backbone (shared with 2-methylpent-2-enoic acid) increases electrophilicity, enabling Michael addition or Diels-Alder reactions .
Steric and Electronic Effects: Substitution with a benzamido group introduces steric hindrance and aromatic π-π interactions, which are absent in simpler acids like 2-methylpent-2-enoic acid. These features could influence binding affinity in biological systems . The ethoxy-oxoacetamido group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid introduces an ester functionality, reducing water solubility compared to 2-benzamidopent-2-enedioic acid .
Pharmacological Potential: While direct pharmacological data are unavailable, the benzamido moiety is a common pharmacophore in enzyme inhibitors (e.g., penicillin derivatives in ).
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